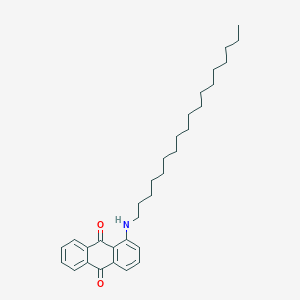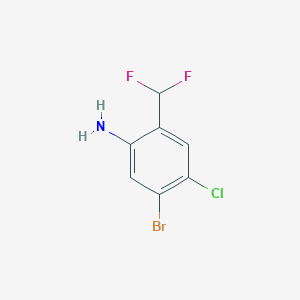![molecular formula C10H13ClN4 B13131009 [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the 4-methylphenyl group and the methanamine moiety. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic conditions. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Solvent extraction and crystallization are commonly employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to participate in hydrogen bonding and dipole interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Uniqueness
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-methylphenyl group and the methanamine moiety provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C10H13ClN4 |
|---|---|
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H |
Clé InChI |
IADNZPNFUQDKLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NN=C2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


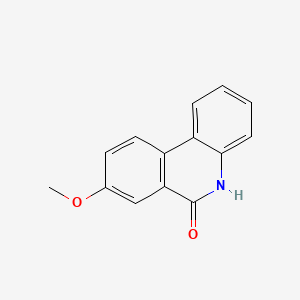
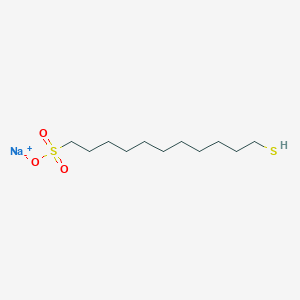
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
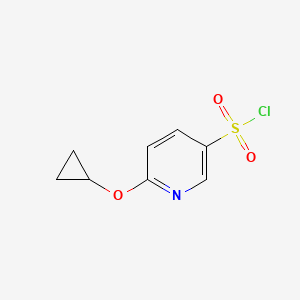
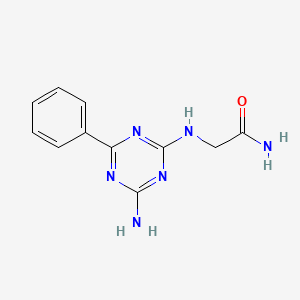

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
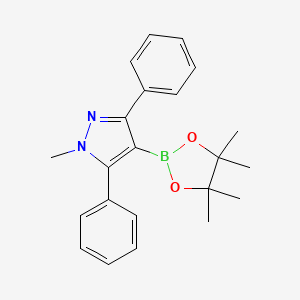
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
